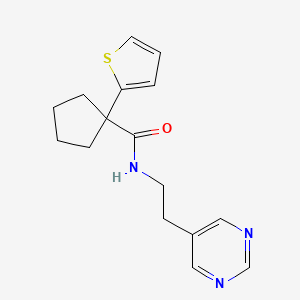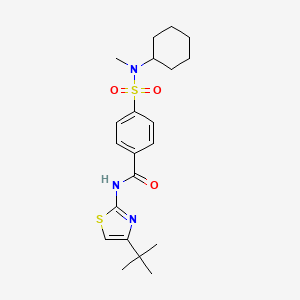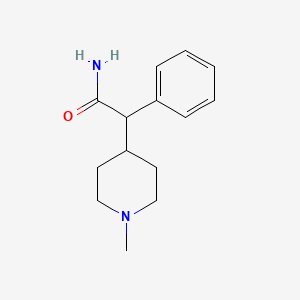
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” belongs to a class of compounds that contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The tetrahydrothiophene ring in this compound is substituted with a dioxido group, an isobutyl group, and a 3,5-dinitrobenzamide group .
Synthesis Analysis
While specific synthesis methods for “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” are not available, similar compounds have been synthesized and studied . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been synthesized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” would likely be complex due to the presence of multiple functional groups. The tetrahydrothiophene ring would provide a cyclic structure, while the dioxido group would introduce oxygen atoms into the structure. The isobutyl group would provide an alkyl chain, and the 3,5-dinitrobenzamide group would introduce nitro groups and an amide linkage .
Scientific Research Applications
- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels play a crucial role in neuronal excitability and neurotransmitter release. Activation of GIRK channels can modulate neuronal firing and synaptic transmission, making this research area relevant for neuropharmacology and neurological disorders.
- In practical research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide derivatives were evaluated for their antibacterial properties . The in vitro zone of inhibition (ZOI) method demonstrated their effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This finding suggests potential applications in antimicrobial drug development.
- Researchers have identified compounds derived from this scaffold with nanomolar potency as GIRK1/2 activators . Importantly, these compounds exhibit improved metabolic stability compared to prototypical urea-based compounds . Enhancing metabolic stability is crucial for drug candidates, making this an exciting avenue for further exploration.
GIRK Channel Activation
Antibacterial Activity
Metabolic Stability Enhancement
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHVLBFPFMNFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)

![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)

![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)